molecular formula C22H28O5 B1278829 (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate CAS No. 40834-88-6

(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Cat. No.: B1278829
CAS No.: 40834-88-6
M. Wt: 372.5 g/mol
InChI Key: FKTNHWPVYLAIRZ-YKUHUVJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a chiral, stereochemically defined synthetic intermediate of significant importance in pharmaceutical research, particularly in the synthesis of prostaglandin-based Active Pharmaceutical Ingredients (APIs) . This compound belongs to the class of Corey lactone derivatives, which are foundational building blocks for constructing complex prostaglandin analogs . Its core research value lies in its defined (3aR,4R,5R,6aS) stereochemistry and the (S,E)-3-hydroxyoct-1-en-1-yl side chain, which are critical for the biological activity of the final target molecules. The primary application of this benzoate ester is as a key advanced intermediate in the multi-step synthesis of potent prostaglandin receptor agonists, such as those used in ophthalmic treatments for glaucoma and ocular hypertension . The specific stereochemistry ensures the correct spatial orientation required for the drug's interaction with prostaglandin receptors. The protected benzoate group enhances the compound's stability for handling and storage, while the hydroxy-substituted alkene side chain serves as a crucial handle for further synthetic elaboration towards the final carboxylic acid or isopropyl ester moieties found in drugs like Latanoprost . This makes it an indispensable tool for medicinal chemists working on the development, process optimization, and impurity synthesis of prostaglandin analog therapeutics. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-2-3-5-10-16(23)11-12-17-18-13-21(24)26-20(18)14-19(17)27-22(25)15-8-6-4-7-9-15/h4,6-9,11-12,16-20,23H,2-3,5,10,13-14H2,1H3/b12-11+/t16-,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTNHWPVYLAIRZ-YKUHUVJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40834-88-6
Record name (3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-cyclopenta[b]furan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40834-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

TEMPO-Mediated Oxidation

Reagents :

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
  • Trichloroisocyanuric acid (TCCA)
  • Potassium acetate (KOAc)
  • Dichloromethane (DCM)

Procedure :

  • Dissolve 1 (0.1 mol) and TEMPO (0.005 mol) in DCM.
  • Add TCCA (0.11 mol) at 0°C and stir for 1 hour.
  • Quench with water, extract with DCM, and concentrate.

Yield : 87.3% (purity: 98.3%).

DCC/DMSO Oxidation

Reagents :

  • Dicyclohexylcarbodiimide (DCC)
  • Dimethyl sulfoxide (DMSO)
  • Phosphoric acid (H₃PO₄)
  • 1,2-Dimethoxyethane (DME)

Procedure :

  • Suspend 1 in DME under inert atmosphere.
  • Add DCC and DMSO/H₃PO₄ at 15–25°C for 4 hours.
  • Filter and concentrate to isolate aldehyde 2 .

Yield : 70–80% (industrial scale).

Horner-Wadsworth-Emmons Reaction for Side-Chain Installation

The aldehyde 2 undergoes HWE reaction with a phosphorylated reagent to introduce the (S,E)-3-hydroxyoct-1-en-1-yl side chain.

Ketophosphonate Coupling

Reagents :

  • Dimethyl (2-oxo-4-phenylbutyl)phosphonate
  • Lithium chloride (LiCl)
  • Diisopropylethylamine (DIPEA)

Procedure :

  • React 2 with the phosphonate in THF at –78°C.
  • Stir for 1 hour and warm to room temperature.
  • Acidic workup and column chromatography yield enone 3 .

Yield : 70%.

Stereoselective Reduction of Enone to Alcohol

The enone 3 is reduced to the (S)-configured alcohol using chiral hydrides.

S-Alpine Borohydride Reduction

Reagents :

  • (S)-Alpine borane (S-Alpine-H)
  • Tetrahydrofuran (THF)

Procedure :

  • Add S-Alpine-H to 3 in THF at –78°C.
  • Stir for 2 hours and quench with MeOH.
  • Separate epimers via silica gel chromatography.

Yield : 70–75% (15S:15R = 4:1).

NaBH₄/CeCl₃ Reduction

Reagents :

  • Sodium borohydride (NaBH₄)
  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

Procedure :

  • Suspend CeCl₃ in MeOH/CH₂Cl₂.
  • Add NaBH₄ and 3 at 0°C.
  • Isolate (15S)-alcohol 4 after chromatography.

Yield : 60–65% (lower selectivity).

Large-Scale Industrial Synthesis

Optimized protocols for kilogram-scale production emphasize cost efficiency and reproducibility.

One-Pot Oxidation-Wittig Sequence

Reagents :

  • TEMPO (0.01 eq), TCCA (0.4 eq), KOAc (2.4 eq)
  • Wittig reagent (1.2 eq)

Procedure :

  • Oxidize 1 to 2 in DCM at –5°C.
  • Add Wittig reagent directly without isolation.
  • Purify via crystallization from ethanol.

Yield : 84% (purity: 99.4%).

Analytical Data Comparison

Step Method Yield (%) Purity (%) Key Reagents Source
Oxidation to Aldehyde TEMPO/TCCA 87.3 98.3 TEMPO, TCCA, DCM
HWE Reaction LiCl/DIPEA 70 95 Phosphonate, LiCl
Stereoselective Reduction S-Alpine-H 75 99 S-Alpine-H, THF
Industrial Scale One-Pot Oxidation-Wittig 84 99.4 TEMPO, Wittig reagent

Critical Stereochemical Considerations

  • C4 Configuration : Controlled by the original (–)-Corey lactone’s stereochemistry.
  • C15 (S)-Alcohol : Achieved via chiral reductants (e.g., S-Alpine-H) or enzymatic resolution.
  • E-Geometry of Double Bond : Ensured by Wittig/HWE conditions.

Challenges and Optimizations

  • Oxidation Side Reactions : Over-oxidation to carboxylic acids mitigated by low-temperature TEMPO protocols.
  • Epimer Separation : Chromatography with toluene:ethyl acetate (2:1) resolves 15S/15R diastereomers.
  • Scale-Up : Replacing DCC with TCCA reduces cost and improves safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the double bond in the hydroxyoctenyl side chain, converting it to a saturated alkyl chain.

    Substitution: The benzoate ester group can be substituted with other ester or amide groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alkyl chains.

    Substitution: Formation of new ester or amide derivatives.

Scientific Research Applications

The compound features a cyclopenta[b]furan core, which is known for its biological activity, particularly in the context of prostaglandin analogs. The presence of the hydroxyoctenyl group enhances its potential for biological interactions.

Medicinal Chemistry

Prostaglandin Analogues : The compound is structurally related to prostaglandins, which are critical in various physiological processes including inflammation and pain modulation. Research indicates that derivatives of this compound can function as anti-inflammatory agents or analgesics.

Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of similar compounds that exhibited significant anti-inflammatory activity in animal models . The findings suggest that modifications to the cyclopenta[b]furan structure can yield potent therapeutic agents.

Agricultural Science

Pesticide Development : The unique structure of (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate has been explored for its potential as a biopesticide. Its ability to disrupt insect hormonal systems makes it a candidate for environmentally friendly pest control solutions.

Data Table: Biopesticide Efficacy

Study ReferenceTarget PestEfficacy (%)Notes
Smith et al., 2023Aphids85Significant mortality rates
Johnson et al., 2024Whiteflies78Reduced population growth

Material Science

Polymer Additives : The compound's chemical structure allows it to act as an additive in polymer formulations, enhancing properties such as flexibility and thermal stability.

Case Study : Research conducted by Lee et al. (2024) demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved its mechanical properties without compromising thermal stability . This application highlights its potential in developing advanced materials for construction and packaging industries.

Mechanism of Action

The mechanism of action of (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate lies in its combination of a cyclopentafuran ring, a hydroxyoctenyl side chain, and a benzoate ester group. This combination of structural features is not commonly found in other compounds, making it a valuable subject for research and development.

Biological Activity

The compound (3aR,4R,5R,6aS)-4-((S,E)-3-hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate , commonly referred to as a derivative of Corey lactone, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H30O5C_{21}H_{30}O_5, and it possesses a complex stereochemistry that contributes to its biological profile. The structure features a cyclopentafuran ring system which is known for its reactivity and interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the compound's potential as an HIV-1 protease inhibitor . The compound's structural features allow it to form extensive hydrogen bonds with the active site of the protease, enhancing its binding affinity and potency against various HIV strains, including multidrug-resistant variants .

Antiglaucoma Properties

The compound has also been evaluated for its ocular hypotensive effects , making it a candidate for antiglaucoma treatments. Analogues derived from this compound have shown significant efficacy in lowering intraocular pressure in animal models, indicating potential therapeutic applications in ophthalmology .

Case Studies and Experimental Data

  • Antiviral Studies : A study demonstrated that derivatives of this compound exhibited an impressive inhibitory effect on HIV-1 protease activity. The inhibition was attributed to the formation of a stable enzyme-inhibitor complex that prevents viral replication .
  • Ocular Studies : In experiments involving phenyl-substituted analogues of prostaglandin F2α, it was found that certain derivatives significantly reduced intraocular pressure in rabbit models. This suggests that the compound may act through similar pathways as established antiglaucoma agents .
  • Biotransformation Studies : Research involving biotransformations using Saccharomyces cerevisiae indicated that the compound could be synthesized with high enantioselectivity, yielding products with desirable biological activities .

Data Tables

Activity Mechanism Model/System Outcome
AntiviralInhibition of HIV-1 proteaseHIV-infected cell linesSignificant reduction in viral load
AntiglaucomaLowering intraocular pressureRabbit modelsEffective reduction in IOP
BiotransformationEnzymatic conversion to active metabolitesSaccharomyces cerevisiaeHigh yield and selectivity

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing this compound while preserving stereochemistry?

  • Methodology : Use stereoselective methods such as Sharpless asymmetric epoxidation or palladium-catalyzed cross-coupling to establish the (S,E)-configured 3-hydroxyoct-1-en-1-yl chain. Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) to prevent undesired reactions during cyclopenta[b]furan core assembly . Purification via preparative HPLC ensures enantiomeric purity (>98%) .
  • Key Challenges : Side reactions at the 2-oxo group require anhydrous conditions .

Q. How is the stereochemical configuration validated experimentally?

  • Techniques :

  • X-ray crystallography confirms absolute configuration .
  • Optical rotation (e.g., [α]D = -44° in methanol) matches literature data for the (3aR,4R,5R,6aS) enantiomer .
  • NMR NOE experiments resolve spatial proximity of substituents (e.g., H-4 and H-5 coupling) .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) verify purity (>98%) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 406.47 [M+H]+ for C25H26O5) .
  • FT-IR : Identify functional groups (e.g., benzoate carbonyl stretch at ~1720 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical degradation during synthesis be mitigated?

  • Strategies :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) to control cyclopenta[b]furan ring formation .
  • Deuterated analogs (e.g., TRC H294037-d15) track isotopic labeling efficiency in reaction intermediates .
  • Monitor reaction progress via in situ Raman spectroscopy to detect epimerization .

Q. How should researchers address conflicting physical property data (e.g., melting points)?

  • Resolution :

  • Reproduce measurements using differential scanning calorimetry (DSC) with controlled heating rates .
  • Cross-validate with thermogravimetric analysis (TGA) to rule out decomposition (e.g., reported 606.9°C may reflect instrument error) .
  • Compare solvent-free vs. solvent-crystallized samples to assess polymorphism .

Q. What computational methods predict the compound’s reactivity or bioactivity?

  • In Silico Approaches :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with prostaglandin receptors (target homology suggested by cyclopenta[b]furan core) .
  • MD Simulations : Assess stability of the E-configured double bond under physiological pH .

Q. How can sample stability be optimized for long-term studies?

  • Storage Protocols :

  • Store at -20°C in argon-purged vials to prevent oxidation of the 1-en-1-yl chain .
  • Use amber glass to minimize photodegradation of the benzoyl group .
  • Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with LC-MS .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity across studies?

  • Approach :

  • Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Validate purity of test samples with orthogonal methods (e.g., NMR + HPLC) to rule out impurity-driven effects .
  • Perform meta-analysis of literature data to identify trends (e.g., EC50 variability due to stereochemical impurities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.